molecular formula C15H12ClNO3 B14426537 (2-Benzoyl-4-chloro-6-methylphenyl) carbamate CAS No. 81393-21-7

(2-Benzoyl-4-chloro-6-methylphenyl) carbamate

Cat. No.: B14426537
CAS No.: 81393-21-7
M. Wt: 289.71 g/mol
InChI Key: AATXVTHYPUAWEM-UHFFFAOYSA-N
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Description

(2-Benzoyl-4-chloro-6-methylphenyl) carbamate is a chemical compound with the molecular formula C15H12ClNO3. It is known for its applications in industrial and scientific research. This compound is characterized by the presence of a benzoyl group, a chloro group, and a methyl group attached to a phenyl ring, along with a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoyl-4-chloro-6-methylphenyl) carbamate typically involves the reaction of 2-benzoyl-4-chloro-6-methylphenol with an appropriate carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Benzoyl-4-chloro-6-methylphenyl) carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzoyl-4-chloro-6-methylphenyl) carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Benzoyl-4-chloro-6-methylphenyl) carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-4-chlorophenyl carbamate
  • 2-Benzoyl-4-chloro-6-methylphenyl isocyanate
  • 2-Benzoyl-4-chloro-6-methylphenyl urea

Uniqueness

(2-Benzoyl-4-chloro-6-methylphenyl) carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

81393-21-7

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

(2-benzoyl-4-chloro-6-methylphenyl) carbamate

InChI

InChI=1S/C15H12ClNO3/c1-9-7-11(16)8-12(14(9)20-15(17)19)13(18)10-5-3-2-4-6-10/h2-8H,1H3,(H2,17,19)

InChI Key

AATXVTHYPUAWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N)C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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